Geraldone
Geraldone
Geraldone is a dihydroxyflavone that is the 5-deoxy-derivative of 4',5,7-trihydroxy-3'-methoxyflavone (chrysoeriol). It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from a 4',5,7-trihydroxy-3'-methoxyflavone.
Geraldone belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, geraldone is considered to be a flavonoid lipid molecule. Geraldone is considered to be a practically insoluble (in water) and relatively neutral molecule. Geraldone can be biosynthesized from 4', 5, 7-trihydroxy-3'-methoxyflavone. Outside of the human body, geraldone can be found in broad bean. This makes geraldone a potential biomarker for the consumption of this food product.
Geraldone belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, geraldone is considered to be a flavonoid lipid molecule. Geraldone is considered to be a practically insoluble (in water) and relatively neutral molecule. Geraldone can be biosynthesized from 4', 5, 7-trihydroxy-3'-methoxyflavone. Outside of the human body, geraldone can be found in broad bean. This makes geraldone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
21583-32-4
VCID:
VC0191304
InChI:
InChI=1S/C16H12O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-8,17-18H,1H3
SMILES:
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Molecular Formula:
C16H12O5
Molecular Weight:
284.26 g/mol
Geraldone
CAS No.: 21583-32-4
Natural Products
VCID: VC0191304
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
CAS No. | 21583-32-4 |
---|---|
Product Name | Geraldone |
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-8,17-18H,1H3 |
Standard InChIKey | OUMMPAFEQHTYIZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Description | Geraldone is a dihydroxyflavone that is the 5-deoxy-derivative of 4',5,7-trihydroxy-3'-methoxyflavone (chrysoeriol). It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from a 4',5,7-trihydroxy-3'-methoxyflavone. Geraldone belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, geraldone is considered to be a flavonoid lipid molecule. Geraldone is considered to be a practically insoluble (in water) and relatively neutral molecule. Geraldone can be biosynthesized from 4', 5, 7-trihydroxy-3'-methoxyflavone. Outside of the human body, geraldone can be found in broad bean. This makes geraldone a potential biomarker for the consumption of this food product. |
Synonyms | 4‘,7-Dihydroxy-3'-methoxyflavone; 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one |
PubChem Compound | 5281618 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume